molecular formula C6H15Cl2N3O B2835741 1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride CAS No. 2089255-14-9

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride

Cat. No.: B2835741
CAS No.: 2089255-14-9
M. Wt: 216.11
InChI Key: UBFXQAXNTRZUFG-UHFFFAOYSA-N
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Description

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride is a chemical compound with the molecular formula C6H14N4O2.2HCl. This compound is known for its unique structure, which includes an azetidine ring, a carbohydrazide group, and two methyl groups. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride typically involves the reaction of 1,3-dimethylazetidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required purity standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The azetidine ring and carbohydrazide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the azetidine ring or carbohydrazide group.

Scientific Research Applications

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylazetidine: Lacks the carbohydrazide group, making it less versatile in certain reactions.

    Azetidine-3-carbohydrazide: Lacks the methyl groups, which can affect its reactivity and applications.

    1,3-Dimethylazetidine-2-carbohydrazide: Similar structure but with the carbohydrazide group at a different position, leading to different chemical properties.

Uniqueness

1,3-Dimethylazetidine-3-carbohydrazide dihydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethylazetidine-3-carbohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-6(5(10)8-7)3-9(2)4-6;;/h3-4,7H2,1-2H3,(H,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFXQAXNTRZUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C)C(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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